molecular formula C14H20N2O2S B6618512 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione CAS No. 1690364-50-1

7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione

Cat. No.: B6618512
CAS No.: 1690364-50-1
M. Wt: 280.39 g/mol
InChI Key: TUPRDPNYLAQEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione is a complex organic compound with the molecular formula C14H20N2O2S. This compound is characterized by its bicyclic structure, which includes a benzyl group attached to a thia-diazabicyclo-decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a benzyl-substituted thioamide with a suitable dihalide in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.

Scientific Research Applications

7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.

  • Industry: It can be utilized in the production of advanced materials and catalysts.

Mechanism of Action

7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione is unique due to its specific structural features and reactivity. Similar compounds include other bicyclic thioamides and benzyl-substituted derivatives. These compounds may share some similarities in terms of reactivity and applications but differ in their molecular structures and specific properties.

Comparison with Similar Compounds

  • 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dioxide

  • Other benzyl-substituted thioamides

Properties

IUPAC Name

7-benzyl-3λ6-thia-7,9-diazabicyclo[3.3.2]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18)10-13-6-15-14(11-19)9-16(8-13)7-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPRDPNYLAQEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(N1)CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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